molecular formula C11H12INO3 B14917802 N-(2-iodophenyl)-1,4-dioxane-2-carboxamide

N-(2-iodophenyl)-1,4-dioxane-2-carboxamide

Cat. No.: B14917802
M. Wt: 333.12 g/mol
InChI Key: XNMKDWFKLKTDAP-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-1,4-dioxane-2-carboxamide is a chemical compound that belongs to the class of iodinated aromatic amides. This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a dioxane ring fused with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-1,4-dioxane-2-carboxamide typically involves the iodination of a phenyl ring followed by the formation of the dioxane ring and the introduction of the carboxamide group. One common method involves the reaction of 2-iodoaniline with ethylene glycol under acidic conditions to form the dioxane ring. This intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-1,4-dioxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Iodate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-iodophenyl)-1,4-dioxane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the dioxane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • N-(2-iodophenyl)-benzamide
  • N-(2-iodophenyl)-acetamide
  • N-(2-iodophenyl)-propionamide

Comparison: N-(2-iodophenyl)-1,4-dioxane-2-carboxamide is unique due to the presence of the dioxane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The dioxane ring enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other iodinated aromatic amides.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

N-(2-iodophenyl)-1,4-dioxane-2-carboxamide

InChI

InChI=1S/C11H12INO3/c12-8-3-1-2-4-9(8)13-11(14)10-7-15-5-6-16-10/h1-4,10H,5-7H2,(H,13,14)

InChI Key

XNMKDWFKLKTDAP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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